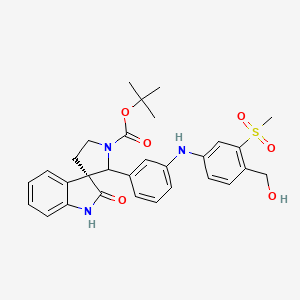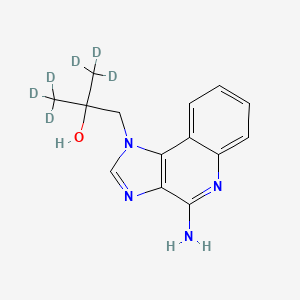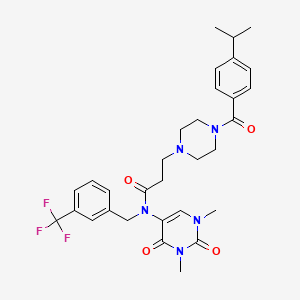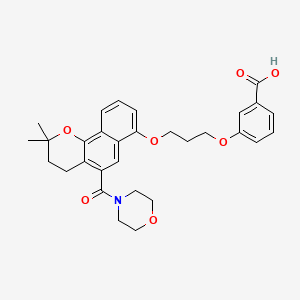
APJ receptor agonist 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
APJ receptor agonist 6 is a compound that targets the apelin receptor (APJ), a G protein-coupled receptor involved in various physiological processes. This receptor is activated by endogenous ligands such as apelin and elabela, playing a significant role in cardiovascular function, fluid homeostasis, and energy metabolism .
Vorbereitungsmethoden
Die Synthese von APJ-Rezeptor-Agonist 6 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und die endgültige Kupplungsreaktion. Die Synthese beginnt typischerweise mit der Herstellung einer Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Aktivität zu erreichen. Industrielle Produktionsverfahren können die Optimierung der Reaktionsbedingungen umfassen, z. B. Temperatur, Druck und Lösungsmittelwahl, um Ausbeute und Reinheit zu maximieren .
Analyse Chemischer Reaktionen
APJ-Rezeptor-Agonist 6 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
APJ-Rezeptor-Agonist 6 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug zur Untersuchung der Struktur und Funktion von G-Protein-gekoppelten Rezeptoren verwendet.
Biologie: Untersucht wird seine Rolle bei der Regulierung der Herz-Kreislauf-Funktion, der Flüssigkeitshomöostase und des Energiestoffwechsels.
Medizin: Wird als potenzieller therapeutischer Wirkstoff für Erkrankungen wie Herzinsuffizienz, Bluthochdruck und Stoffwechselstörungen untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den Apelin-Rezeptor abzielen
Wirkmechanismus
APJ-Rezeptor-Agonist 6 entfaltet seine Wirkungen durch Bindung an den Apelin-Rezeptor (APJ) und Aktivierung nachgeschalteter Signalwege. Diese Aktivierung beinhaltet die Rekrutierung von G-Proteinen, was zur Aktivierung verschiedener intrazellulärer Signalkaskaden führt, wie z. B. des extrazellulären signalregulierten Kinase (ERK)-Wegs und des Proteinkinase B (Akt)-Wegs. Diese Wege regulieren Prozesse wie die Herzmuskelkontraktilität, den Flüssigkeitshaushalt und den Energiestoffwechsel .
Wirkmechanismus
APJ receptor agonist 6 exerts its effects by binding to the apelin receptor (APJ) and activating downstream signaling pathways. This activation involves the recruitment of G proteins, leading to the activation of various intracellular signaling cascades, such as the extracellular signal-regulated kinase (ERK) pathway and the protein kinase B (Akt) pathway. These pathways regulate processes like cardiac contractility, fluid balance, and energy metabolism .
Vergleich Mit ähnlichen Verbindungen
APJ-Rezeptor-Agonist 6 ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner spezifischen Bindungsaffinität und Selektivität für den Apelin-Rezeptor. Zu den ähnlichen Verbindungen gehören:
Apelin-13: Ein potenter endogener Ligand für den Apelin-Rezeptor.
Elabela: Ein weiterer endogener Ligand mit ähnlichen Bindungseigenschaften.
BMS-986224: Ein niedermolekularer APJ-Agonist mit ähnlichen pharmakologischen Wirkungen .
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren pharmakokinetischen Eigenschaften und ihrem therapeutischen Potenzial.
Eigenschaften
Molekularformel |
C29H34FN3O5 |
|---|---|
Molekulargewicht |
523.6 g/mol |
IUPAC-Name |
(3S)-5-cyclohexyl-3-[[5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)pyrazole-3-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C29H34FN3O5/c1-37-25-9-6-10-26(38-2)28(25)24-18-23(32-33(24)22-15-12-20(30)13-16-22)29(36)31-21(17-27(34)35)14-11-19-7-4-3-5-8-19/h6,9-10,12-13,15-16,18-19,21H,3-5,7-8,11,14,17H2,1-2H3,(H,31,36)(H,34,35)/t21-/m0/s1 |
InChI-Schlüssel |
CPULTTQFADDSLA-NRFANRHFSA-N |
Isomerische SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)N[C@@H](CCC4CCCCC4)CC(=O)O |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)NC(CCC4CCCCC4)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)

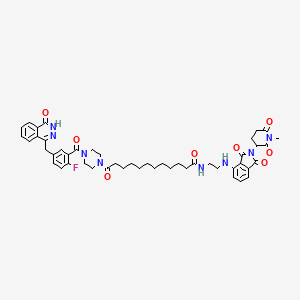

![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)
